ethyl 2-(3-benzoyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate
説明
Ethyl 2-(3-benzoyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a fused pyrrole-thiazole scaffold. Its structure includes a benzoyl group at position 3 of the pyrrole ring, a hydroxyl group at position 4, a phenyl substituent at position 2, and an ethyl ester moiety on the thiazole ring.
特性
IUPAC Name |
ethyl 2-[(4E)-4-[hydroxy(phenyl)methylidene]-2,3-dioxo-5-phenylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-3-31-23(30)21-14(2)25-24(32-21)26-18(15-10-6-4-7-11-15)17(20(28)22(26)29)19(27)16-12-8-5-9-13-16/h4-13,18,27H,3H2,1-2H3/b19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVYWDXYALKQJF-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Table 1: Key Structural Differences Among Analogs
Key Observations:
- Benzoyl Modifications : The replacement of benzoyl with 4-butoxybenzoyl (e.g., 617695-24-6 ) introduces a longer alkoxy chain, likely enhancing lipophilicity and altering metabolic stability compared to the parent compound.
- Phenyl Substituents : Substituting the phenyl group at pyrrole C2 with electron-donating groups (e.g., 4-methoxyphenyl in 617694-46-9 ) may influence electronic properties and intermolecular interactions, such as π-π stacking or hydrogen bonding.
- Ester Groups : Switching from ethyl to allyl esters (e.g., ) could increase reactivity due to the allyl group’s susceptibility to hydrolysis or enzymatic cleavage.
Hydrogen Bonding and Crystallographic Behavior
Analogous compounds may exhibit distinct crystal packing patterns due to these interactions. For example, the compound in contains multiple methoxy groups, which could participate in weaker C–H···O interactions, whereas the target compound’s hydroxyl group may form stronger O–H···O bonds .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing this compound with high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation reactions. For example, refluxing intermediates in ethanol (as in similar thiazolidinone syntheses) followed by recrystallization from DMF–EtOH mixtures ensures purity . To optimize yield, employ statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) and minimize trial-and-error approaches. This reduces experimental runs by 30–50% while maintaining robustness .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding (e.g., 4-hydroxy and 5-oxo groups).
- HPLC-MS for purity (>95%) and detection of byproducts.
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, particularly for the dihydropyrrol moiety .
Q. How can researchers design preliminary bioactivity assays for this compound?
- Methodological Answer : Prioritize in silico docking studies (e.g., molecular dynamics simulations) to predict interactions with target proteins (e.g., kinases or oxidoreductases). Follow with in vitro assays:
- Antioxidant activity : DPPH/ABTS radical scavenging (IC₅₀ comparison with ascorbic acid).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to establish dose-response curves .
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed reaction mechanisms?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways and identify transition states. Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms. For example, ICReDD’s feedback loop integrates experimental data with computational models to refine reaction pathways and resolve discrepancies in intermediate stability .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies (≥5 independent datasets) and apply multivariate regression to identify confounding variables (e.g., solvent polarity in assay media).
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., benzoyl vs. 4-chlorobenzylidene groups) and correlate changes with bioactivity trends .
- Reproducibility protocols : Standardize assay conditions (e.g., cell passage number, incubation time) to reduce inter-lab variability .
Q. How can researchers optimize reactor design for scalable synthesis?
- Methodological Answer : Apply CRDC subclass RDF2050112 (reaction fundamentals and reactor design) principles:
- Microreactors : Enhance heat/mass transfer for exothermic steps (e.g., thiazole ring closure).
- Membrane separation : Purify intermediates via nanofiltration to reduce downstream processing time by 40% .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions. Monitor degradation via LC-MS and identify breakdown products.
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound using validated HPLC methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
